molecular formula C17H16N4O2S B2973123 N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 538337-05-2

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2973123
CAS RN: 538337-05-2
M. Wt: 340.4
InChI Key: YUCCGZRQLAXGRG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide binds to a specific site on the hERG channel, blocking the flow of potassium ions through the channel. This results in a prolongation of the cardiac action potential, which can lead to arrhythmias.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been shown to have a selective inhibitory effect on the hERG channel, with little to no effect on other potassium channels. This makes it a valuable tool for studying the role of the hERG channel in cardiac physiology and pathology.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is its selectivity for the hERG channel, which allows for more precise studies of the channel's role in cardiac function. However, as with any experimental tool, there are limitations to its use. N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a potent inhibitor of the hERG channel, and therefore, caution must be taken when interpreting results obtained using this compound.

Future Directions

There are several potential future directions for research involving N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. One area of interest is the development of new compounds that target the hERG channel with greater selectivity and potency. Additionally, further studies are needed to fully understand the physiological and pathological roles of the hERG channel in the heart. Finally, N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may have potential applications in the treatment of cardiac arrhythmias, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves the reaction of 2-(2,5-dimethylphenyl)acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-thiol in the presence of a base to yield the final product.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been extensively studied for its potential use in drug discovery and development. The hERG channel is a key target for drug discovery, as it plays a crucial role in regulating cardiac repolarization. Inhibition of this channel can lead to cardiac arrhythmias, and therefore, it is important to identify compounds that selectively target this channel.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-5-6-12(2)14(8-11)19-15(22)10-24-17-21-20-16(23-17)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCCGZRQLAXGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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